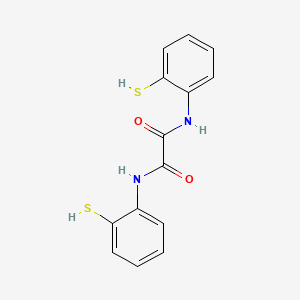
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone is a complex organic compound that features both an indole and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone typically involves the condensation of indole derivatives with naphthalene derivatives under specific reaction conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an indole compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the indole or naphthalene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and naphthalene moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
(1H-Indol-3-yl)(2-naphthyl)methanone: Similar structure but with a different naphthalene substitution pattern.
Uniqueness
(1H-Indol-3-yl)(7-methylnaphthalen-1-yl)methanone is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
824430-40-2 |
|---|---|
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1H-indol-3-yl-(7-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C20H15NO/c1-13-9-10-14-5-4-7-16(17(14)11-13)20(22)18-12-21-19-8-3-2-6-15(18)19/h2-12,21H,1H3 |
Clave InChI |
BRKNRZRITBOPFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2C(=O)C3=CNC4=CC=CC=C43)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)

![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)



